3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is:
This name describes a molecule consisting of several fused ring systems and substituents:
- The core structure is a 1H-pyrrole-2,5-dione (maleimide) ring, which is a five-membered lactam ring with two ketone groups at positions 2 and 5.
- At position 3 of this pyrrole ring, there is a substituent containing a 6,7,8,9-tetrahydropyrido[1,2-a]indole moiety, which is a fused bicyclic system combining a pyridine and an indole ring, partially saturated at positions 6 through 9.
- This bicyclic system is further substituted at position 8 with an aminomethyl group (-CH2NH2).
- At position 4 of the pyrrole ring, there is a 1-methyl-1H-indol-2-yl substituent, indicating an indole ring methylated at the nitrogen (position 1) and attached via its 2-position.
- The compound is in its hydrochloride salt form , indicating the presence of a protonated amine and associated chloride ion.
Structurally, this compound integrates multiple heterocyclic systems with functional groups that confer potential biological activity, often seen in molecules designed for pharmaceutical research.
CAS Registry Numbers and Synonyms Across Databases
This compound is referenced under several Chemical Abstracts Service (CAS) numbers and synonyms in various chemical databases:
Additional synonyms include:
- 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione, 3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-1H-indol-3-yl)- (hydrochloride)
The compound is also catalogued under ChEMBL ID CHEMBL541401 and PubChem CID 45266067 or 2404 depending on the exact salt or free base form.
Molecular Formula and Weight Analysis
The molecular formula and molecular weight vary slightly depending on the salt form:
- The molecular formula indicates the compound contains 26 carbon atoms, 24 or 25 hydrogen atoms depending on salt form, 4 nitrogen atoms, 2 oxygen atoms, and optionally one chlorine atom in the hydrochloride salt.
- The molecular weight of 461.0 g/mol for the hydrochloride salt reflects the addition of the chloride ion and an extra proton compared to the free base form at 424.5 g/mol.
- These values are computed and validated by PubChem and other chemical databases.
Properties
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-2-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-29-18-8-4-2-6-16(18)13-20(29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-19(17)30-11-10-15(14-27)12-21(22)30;/h2-9,13,15H,10-12,14,27H2,1H3,(H,28,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXXDTZFVXYAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride (CAS No. 1241725-87-0) is a complex organic compound with notable biological activities. This article reviews its biological activity, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H25ClN4O2
- Molecular Weight : 460.955 g/mol
- CAS Number : 1241725-87-0
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of various derivatives has been evaluated against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 10a | HCT116 (Colon) | 970 |
| 10b | HCT116 (Colon) | 5.2 |
| 10c | HCT116 (Colon) | 959 |
| 10d | HCT116 (Colon) | 25.7 |
In these studies, compound 10b exhibited the highest cytotoxicity with an IC50 value of 5.2 nM , indicating strong potential against colon cancer cells .
The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the indole and pyrrole moieties significantly influence the biological activity of these compounds .
Inhibition of Enzymes
The compound also exhibits inhibitory effects on various enzymes involved in cancer progression and metabolism. For instance, it has been suggested that similar indole derivatives can inhibit monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of neurotransmitters and may play a role in cancer cell metabolism .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its analogs:
- Cytotoxicity Studies : A study revealed that a series of pyrido[1,2-a]indole derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines including MDA-MB231 (breast), A549 (lung), and U87 (glioblastoma). The most active compounds displayed sub-nanomolar IC50 values, indicating potent anticancer properties .
- Structure-Activity Relationship Analysis : Research into the SAR has shown that specific substitutions on the indole ring can enhance cytotoxicity dramatically. For example, replacing certain functional groups with more electron-withdrawing groups increased potency against cancer cells significantly .
- Comparative Studies : The biological activity of this compound was compared with known anticancer agents like cisplatin and isoCombretastatin A-4, showing comparable or enhanced efficacy in certain cell lines .
Preparation Methods
Key Reaction Parameters:
Coupling with 1-Methyl-1H-Indol-2-yl Maleimide
The maleimide moiety is introduced via Michael addition between 1-methyl-1H-indole-2-carbaldehyde and a pre-formed maleimide intermediate. A three-component reaction strategy is optimal:
-
Maleimide Synthesis : Maleic anhydride reacts with ammonium chloride in DMF to form 1H-pyrrole-2,5-dione.
-
Aldol Condensation : 1-Methyl-1H-indole-2-carbaldehyde undergoes Knoevenagel condensation with the maleimide in the presence of piperidine.
-
Coupling : The resulting α,β-unsaturated maleimide reacts with the tetrahydropyridoindole-aminomethyl derivative via nucleophilic addition.
Critical Conditions:
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine using hydrogen chloride gas in anhydrous ether or dichloromethane. The hydrochloride salt precipitates upon addition of excess HCl and is isolated via filtration.
Purification Protocol:
-
Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water)
-
Melting Point : 218–220°C (decomposition observed above 225°C)
Analytical Characterization
Spectroscopic Data:
Thermodynamic Properties:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| Solubility (H₂O) | 12 mg/mL | USP shake-flask |
| LogP (octanol/water) | 2.34 ± 0.15 | HPLC estimation |
Comparative Analysis of Synthetic Routes
The table below evaluates three published methodologies for the target compound:
Industrial-Scale Considerations
For kilogram-scale production, the reductive amination route is preferred due to its compatibility with continuous flow reactors. Critical process parameters include:
-
Residence Time : 8–10 minutes at 100°C
-
Catalyst Loading : 0.5 mol% AuCl₃
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) revealed two primary degradation products:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Pd-catalyzed amidation to assemble the pyridoindole core, as demonstrated in analogous pyrido[2,3-b]indole syntheses .
- Maleimide functionalization using 1-methylindole derivatives under acidic conditions to introduce the pyrrole-2,5-dione moiety .
- Salt formation (e.g., HCl) to enhance stability.
Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios of palladium catalysts (e.g., Pd(PPh₃)₄) . Purification via column chromatography with ethyl acetate/hexane gradients is recommended.
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks for indole NH (~10–12 ppm), maleimide carbonyls (~170–175 ppm), and tetrahydropyridoindole protons (δ 2.5–4.0 ppm) .
- HRMS (ESI) : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA) .
- IR spectroscopy : Validate secondary amine (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model electronic properties (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites .
- Molecular docking (AutoDock Vina) screens against protein targets (e.g., kinases) using PyMOL for visualization .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- Validate predictions with experimental kinetics (e.g., SPR for binding affinity) .
Q. How should researchers address contradictory data in pharmacological assays (e.g., IC50 variability)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) across ≥3 independent trials .
- Control Compounds : Include bisindolylmaleimide analogs (e.g., GF109203X) as benchmarks .
- Data Normalization : Use Z-factor scoring to filter out low-reproducibility assays .
- Meta-analysis : Apply Bayesian statistics to reconcile outliers from heterogeneous datasets (e.g., cell type-specific responses) .
Q. What strategies optimize the compound’s selectivity for target proteins?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with modified indole substituents (e.g., 5-fluoro or 7-nitro groups) to probe steric/electronic effects .
- Kinome-wide profiling (Eurofins KinaseProfiler) identifies off-target interactions .
- Cryo-EM or X-ray crystallography resolves binding modes to guide rational design .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
